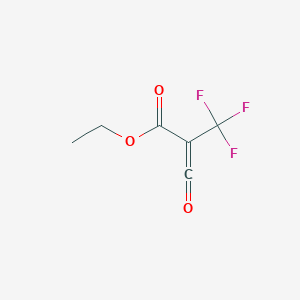
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C6H5F3O3. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(trifluoromethyl)butanoate: This compound has a similar structure but with an additional carbon atom in the backbone.
Ethyl 3-oxo-2-(trifluoromethyl)pentanoate: Another similar compound with a longer carbon chain.
Ethyl 3-oxo-2-(trifluoromethyl)hexanoate: This compound has an even longer carbon chain, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
63009-25-6 |
|---|---|
Fórmula molecular |
C6H5F3O3 |
Peso molecular |
182.10 g/mol |
InChI |
InChI=1S/C6H5F3O3/c1-2-12-5(11)4(3-10)6(7,8)9/h2H2,1H3 |
Clave InChI |
FSCHDJOSYBHVQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
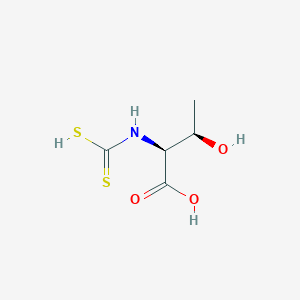
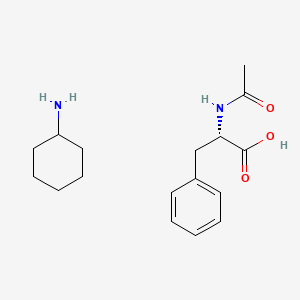

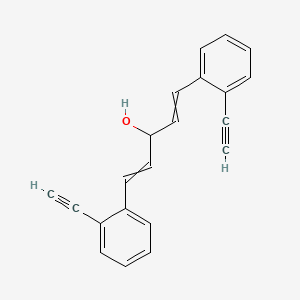

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

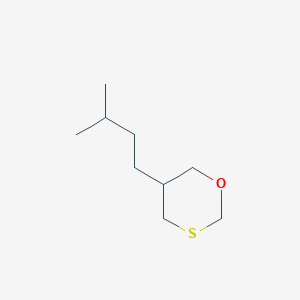
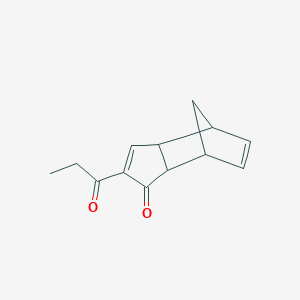


![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

